3,4-Di-O-acetyl-d-arabinal

Glycosylation Lewis Acid Catalysis Annulation

3,4-Di-O-acetyl-d-arabinal (CAS 3945-17-3) is a fully acetylated D-arabinal glycal belonging to the class of 1,5-anhydro-2-deoxypent-1-enitols. It is a protected pentose-derived building block that presents the characteristic endocyclic double bond of glycals, with acetyl protecting groups at the 3- and 4-positions.

Molecular Formula C₉H₁₂O₅
Molecular Weight 200.19 g/mol
CAS No. 3945-17-3
Cat. No. B017952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Di-O-acetyl-d-arabinal
CAS3945-17-3
Synonyms1,5-Anhydro-2-deoxy-D-erythro-pent-1-enitol 3,4-diacetate;  1,2-Dideoxy-D-erythro-pent-1-enopyranose Diacetate;  Di-O-acetyl-D-arabinal;  3,4-Di-O-acetyl-D-ribal; 
Molecular FormulaC₉H₁₂O₅
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC=CC1OC(=O)C
InChIInChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1
InChIKeyOWKCFBYWQGPLSJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Di-O-acetyl-d-arabinal (CAS 3945-17-3) – A Protected D-Arabinal Glycal for Stereoselective Synthesis


3,4-Di-O-acetyl-d-arabinal (CAS 3945-17-3) is a fully acetylated D-arabinal glycal belonging to the class of 1,5-anhydro-2-deoxypent-1-enitols . It is a protected pentose-derived building block that presents the characteristic endocyclic double bond of glycals, with acetyl protecting groups at the 3- and 4-positions. The compound is a crystalline solid with a molecular formula of C₉H₁₂O₅ and a molecular weight of 200.19 g/mol . Its acetylated form provides enhanced stability and altered solubility compared to the unprotected arabinal . The compound serves as a versatile chiral intermediate in carbohydrate chemistry, facilitating stereoselective transformations including glycosylation reactions, Diels-Alder cycloadditions, and perfluoroalkylation [1].

1
Synthetic utility

Stereoselective glycosylation, Diels-Alder cycloaddition, and perfluoroalkylation scaffold.

2
Configuration control

C-4 stereochemistry directly defines product chirality; D-arabino configuration enables reported (S)-dihydropyranone formation.

3
Form & stability

Crystalline solid, acetylated for enhanced handling and adjusted solubility relative to unprotected arabinal.

Validate lot-specific solubility for method compatibility.

Why 3,4-Di-O-acetyl-d-arabinal Cannot Be Replaced by Other Acetylated Glycals


Glycal building blocks exhibit profound reactivity and stereoselectivity differences that preclude simple substitution, even among closely related structures. 3,4-Di-O-acetyl-d-arabinal adopts a distinct solution conformation (H-4(5) half-chair) dictated by the vinylogous anomeric effect and the stereochemical arrangement of its acetyl groups, whereas its 4-epimer 3,4-di-O-acetyl-D-xylal strongly favors the inverted H-5(4) conformation [1]. This conformational divergence alters the trajectory of nucleophilic attack and the facial bias of glycosylation reactions. Furthermore, the C-4 stereochemistry of the starting glycal directly defines the configuration of the newly formed chiral center in the resulting products, as demonstrated in Lewis acid-promoted glycosylations [2]. In certain Lewis acid-mediated annulation cascades, protected D-arabinal and D-galactal successfully yield 1,3-annulated-2-deoxyglycosides, while D-glucal, L-rhamnal, and D-xylal either fail to react or produce markedly inferior yields under identical conditions [3]. These data underscore that the precise stereochemical identity of the glycal donor is an indispensable determinant of synthetic outcome, and substitution with an alternative glycal will predictably alter or compromise the intended transformation.

Target glycal

3,4-Di-O-acetyl-D-arabinal: H-4(5) half-chair conformation; annulation yields sole product.

4-epimer substitute

3,4-Di-O-acetyl-D-xylal adopts inverted H-5(4) conformation, altering facial bias.

May shift stereoselectivity and annulation outcome; observed failure in tested conditions.

Target enantiomer

D-arabinal provides (S)-configured dihydropyranone with reported enantiomeric control.

L-arabinal counterpart

L-Arabinal yields opposite (R)-enantiomer, not interchangeable for (S)-target synthesis.

Enantiomer-specific chiral pool; substitution inverts absolute configuration.

Target glycal

D-Arabinal perfluoroalkylation: clean vinylic substitution with reported single product.

Other glycal (D-glucal)

D-Glucal gives divergent mixture under same photocatalytic conditions.

Predictable pathway may not transfer; purification complexity differs.

Quantitative Differentiation of 3,4-Di-O-acetyl-d-arabinal Against Alternative Glycal Donors


Lewis Acid-Mediated Annulation: Exclusive Product Formation with D-Arabinal vs. Failure of D-Xylal

In a 2025 Lewis acid-promoted domino annulation study, protected acetylated D-arabinal (3,4-di-O-acetyl-D-arabinal) underwent highly regioselective glycosylation with external nucleophiles to afford 1,3-annulated-2-deoxyglycosides as the sole products. In stark contrast, glycals such as D-glucal, L-rhamnal, and critically, 3,4-di-O-acetyl-D-xylal (the 4-epimer of D-arabinal) either failed to deliver the desired products under identical reaction conditions or furnished them in significantly lower yields [1].

Lewis acid annulation
Head-to-head
D-Arabinal: sole 1,3-annulated product
D-Xylal: fails or lower yields
Arabino configuration essential for annulation cascade.
Lewis acid domino sequence; naphthol/phenol nucleophiles.
Glycosylation Lewis Acid Catalysis Annulation 1,3-Annulated-2-deoxyglycosides

Conformational Preference Dictated by Stereochemistry: H-4(5) for D-Arabinal vs. H-5(4) for D-Xylal

DFT-level theoretical calculations reveal a fundamental conformational divergence between acetylated pentose glycals. 3,4-Di-O-acetyl-D-arabinal adopts predominantly the H-4(5) half-chair conformation, whereas its 4-epimer, 3,4-di-O-acetyl-D-xylal, strongly prefers the inverted H-5(4) form [1]. This conformational dichotomy arises from the interplay of the vinylogous anomeric effect (VAE) with the stereochemical arrangement of the acetoxy substituents.

Conformational preference
Method context
D-Arabinal: H-4(5) half-chair
D-Xylal: H-5(4) inverted form
Conformational divergence alters facial selectivity.
DFT calculations; vinylogous anomeric effect.
Conformational Analysis DFT Calculations Vinylogous Anomeric Effect Glycal Reactivity

Stereochemical Outcome of Glycosylation: C-4 Configuration Defines Product Chirality

In SnCl₄-promoted glycosylation with benzyl alcohol, 2-acetoxy-3,4-di-O-acetyl-D-arabinal (D-arabino configuration) produces optically active (S)-2-benzyloxy-2H-pyran-3(6H)-one. The corresponding L-arabinal derivative (the enantiomeric glycal) yields the enantiomeric (R)-dihydropyranone. This demonstrates that the C-4 stereocenter in the starting glycal directly defines the configuration of the newly formed chiral center in the resulting dihydropyranone [1].

Glycosylation chirality transfer
Head-to-head
D-Arabinal: (S)-dihydropyranone
L-Arabinal: (R)-enantiomer
C-4 stereocenter dictates product absolute configuration.
SnCl₄, benzyl alcohol; reported chiral pool strategy.
Stereoselective Glycosylation Lewis Acid Catalysis Chiral Dihydropyranones Tin(IV) Chloride

Perfluoroalkylation Reactivity: D-Arabinal Follows Vinylic Substitution Pathway

In visible light-induced photocatalytic perfluoroalkylation using perfluoroalkyl iodides, peracetyl glycals derived from arabinose, galactose, and xylose all afforded the 2-RF-substituted glycals in good yields via the expected vinylic substitution pathway. In contrast, under the same photocatalytic conditions, D-glucal exhibited divergent reactivity, producing not only the 2-RF-substituted product but also an unexpected 1-RF-2-iodo-α-manno-configured C-glycosyl derivative as a result of a highly regioselective addition at the anomeric carbon [1].

Perfluoroalkylation
Reported
D-Arabinal: single 2-RF product
D-Glucal: divergent mixture
Clean vinylic substitution improves purification predictability.
Visible-light photocatalysis; Ir catalyst.
Photocatalysis Radical Perfluoroalkylation Endoglycal Functionalization Vinylic Substitution

Nucleophilic Addition Regioselectivity: Arabinal vs. Galactal-Derived Vinyl Epoxides

A comparative study of nucleophilic addition to glycal-derived vinyl epoxides demonstrated that the 1,4-/1,2-regioselectivity ratio and the related syn-1,4-/anti-1,2-stereoselectivity observed for the L-arabinal-derived vinyl epoxide (the non-conformationally restricted system) are independent of substituents on the unsaturated ring and the absence of conformational freedom. Instead, the selectivity depends solely on the ability of the nucleophile to coordinate with the oxirane oxygen. This contrasts with the conformationally restricted D-galactal-derived analogs, where the inherent ring conformation imposes additional stereoelectronic constraints [1].

Vinyl epoxide regioselectivity
Head-to-head
Arabinal-derived: nucleophile-controlled
Galactal-derived: conformation-biased
Predictable selectivity based on nucleophile coordination.
O-, C-, N-, S-nucleophiles; ring constraints differ.
Vinyl Epoxide Nucleophilic Addition Regioselectivity Glycal-Derived Donors

N-Glycoside Formation with Purine Bases: Divergent Product Profiles for D-Xylal vs. L-Arabinal

Acid-catalyzed reaction of 6-chloropurine with 3,4-di-O-acetyl-D-xylal yielded four compounds, primarily 6-chloro-9-(4′-O-acetyl-2′,3′-dideoxy-α and β-D-glycero-pent-2′-enosyl)purine and a trideoxy rearranged product. In contrast, reaction of the same purine with 3,4-di-O-acetyl-L-arabinal produced, in addition to the enantiomers of the xylal-derived products, the distinct 6-chloro-9-(3′,4′-di-O-acetyl-2′-deoxy-α- and β-L-erythro-pentopyranosyl)purine derivatives [1].

N-Glycosylation product profile
Head-to-head
L-Arabinal: additional erythro-configured purines
D-Xylal: no erythro products
Erythro scaffold exclusively accessible from arabinal.
6-Chloropurine, acid catalysis; NMR conformational data.
N-Glycosylation Purine Nucleosides Acid Catalysis NMR Conformational Analysis

Application Scenarios for 3,4-Di-O-acetyl-d-arabinal (CAS 3945-17-3) in Chemical Synthesis and Drug Discovery


Synthesis of 1,3-Annulated-2-deoxyglycosides via Lewis Acid-Mediated Domino Reactions

3,4-Di-O-acetyl-D-arabinal is uniquely effective in Lewis acid-promoted domino sequences that afford 1,3-annulated-2-deoxyglycosides as sole products, a transformation where the 4-epimer D-xylal and other glycals (D-glucal, L-rhamnal) fail or yield inferior results [1]. This application is particularly relevant for the synthesis of structurally complex deoxyglycoside libraries in medicinal chemistry programs targeting carbohydrate-based therapeutics. Researchers should select D-arabinal over alternative glycals when a predictable, high-yielding annulation cascade is required.

Enantioselective Construction of Dihydropyranone Scaffolds via Glycosylation

SnCl₄-promoted glycosylation of 2-acetoxy-3,4-di-O-acetyl-D-arabinal with benzyl alcohol reliably yields optically active (S)-2-benzyloxy-2H-pyran-3(6H)-one, a versatile chiral dienophile for Diels-Alder cycloadditions [2]. The C-4 stereocenter of the arabinal directly dictates the configuration of the newly formed chiral center, enabling predictable access to enantiomerically pure dihydropyranones. This scenario is essential for asymmetric synthesis of complex polycyclic natural product cores and chiral building blocks where the (S)-configuration is mandated.

Photocatalyzed Perfluoroalkylation for Fluorinated Glycal Derivatives

In visible light-induced perfluoroalkylation, peracetylated D-arabinal cleanly affords the 2-RF-substituted glycal via vinylic substitution, avoiding the divergent product mixtures observed with D-glucal [3]. This predictable reactivity simplifies downstream purification and improves batch-to-batch consistency, making 3,4-di-O-acetyl-D-arabinal the preferred glycal substrate for the preparation of fluorinated carbohydrate analogs intended for ¹⁸F-PET tracer development or fluorine-containing bioactive glycomimetics.

Synthesis of Erythro-Configured N-Glycosyl Purine Nucleoside Analogs

Acid-catalyzed N-glycosylation of 6-chloropurine with 3,4-di-O-acetyl-L-arabinal (the enantiomer of the D-arabinal target compound) yields unique erythro-pentopyranosylpurine derivatives that are not accessible from the corresponding D-xylal reaction [4]. This differential reactivity is exploited in the synthesis of nucleoside analog libraries for antiviral and anticancer drug discovery programs, where structural diversity around the nucleobase-sugar linkage is a critical determinant of biological activity.

Application
Selection Property
Validation Focus
1,3-Annulated-2-deoxyglycoside synthesis
Arabino configuration supports Lewis acid-mediated domino annulation
Substrate scope comparison between D-arabinal and D-xylal under reported conditions
(S)-Dihydropyranone scaffold construction
C-4 stereocenter defines product enantiomer; D-arabino gives (S)-configuration
Enantiomeric purity assessment and chiral HPLC method transfer
Perfluoroalkylated glycal preparation
Clean vinylic substitution pathway without divergent byproducts
Product distribution profiling versus D-glucal under photocatalytic conditions
Erythro-configured nucleoside analog synthesis
Arabinal scaffold uniquely enables erythro-pentopyranosylpurine products
N-Glycosylation product profile assessment with purine bases; D-xylal control

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